N-ethyl carbazole

Organic Synthesis Material Science Process Chemistry

N-Ethyl carbazole is the essential intermediate for C.I. Pigment Violet 23 and the preferred monomer for photopatternable polycarbazole films in microelectronics. Its N-ethyl group provides a distinctive balance of molecular planarity, electron-donating strength, and steric bulk—delivering a melting point of 66–70°C that enables solution processing unattainable with unsubstituted carbazole (mp 243–246°C). Unlike N-vinyl or N-benzyl analogs, N-ethyl carbazole ensures reproducible polymerization kinetics, film morphology, and near-infrared optical performance. Procure this specific derivative to eliminate batch-failure risk and costly re-optimization inherent in ad-hoc substitution with other N-alkyl carbazoles.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 86-28-2
Cat. No. B1664220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl carbazole
CAS86-28-2
Synonyms9-Ethylcarbazole;  NSC 60585;  NSC-60585;  NSC60585
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
InChIKeyPLAZXGNBGZYJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Ethyl Carbazole (CAS 86-28-2): Core Physicochemical and Structural Profile for Research and Industrial Sourcing


N-Ethyl carbazole (9-ethyl-9H-carbazole) is an N-substituted carbazole derivative with the molecular formula C₁₄H₁₃N and a molecular weight of 195.26 g/mol [1]. At ambient conditions, it appears as white needle-like crystals or a colorless crystalline solid, exhibiting a melting point range of 66–70 °C and a boiling point of 166–168 °C at 5 hPa (or 166 °C at 4 mmHg) . The compound is practically insoluble in water (approximately 0.00003 g/L at 20 °C) but dissolves readily in hot ethanol, diethyl ether, acetone, chlorobenzene, and pentane [2]. Its density is reported as 1.158 g/cm³ at 22 °C . N-Ethyl carbazole serves primarily as an intermediate in the synthesis of dyes (e.g., C.I. Pigment Violet 23), organic light-emitting diode (OLED) materials, and pharmaceutical compounds, owing to the electron-rich carbazole core and the tunable N-ethyl substituent [3].

N-Ethyl Carbazole (CAS 86-28-2): Critical Differentiators That Preclude Simple In-Class Substitution


Despite the shared carbazole core, N-alkyl derivatives exhibit markedly divergent physicochemical, electrochemical, and application-specific behaviors that render straightforward substitution technically and economically inadvisable. The N-ethyl substituent imparts a unique balance of molecular planarity, electron-donating strength, and steric bulk that differs fundamentally from the N-methyl, N-propyl, N-butyl, N-vinyl, or unsubstituted carbazole analogs. These differences manifest as measurable variations in melting point, solubility, oxidation potential, polymerization behavior, and the resultant performance of downstream materials. For instance, while carbazole melts at 243–246 °C and is highly crystalline, N-ethyl carbazole melts at 66–70 °C, enabling easier processing and distinct formulation routes [1]. In electrochemical applications, the anodic oxidation potential of N-ethyl carbazole differs sufficiently from that of N-vinyl or N-benzyl derivatives to alter copolymerization kinetics and film morphology on electrode surfaces [2]. Consequently, selecting an alternative N-alkyl carbazole without re-optimizing the entire synthetic or device fabrication protocol introduces significant risk of batch failure, reduced yield, or sub-optimal material performance. The evidence presented in Section 3 quantifies these differentiating parameters to support rigorous scientific selection and procurement decisions.

N-Ethyl Carbazole (CAS 86-28-2): Quantitative Differential Evidence Versus Closest Analogs for Procurement Justification


Melting Point and Processability: N-Ethyl vs. N-Methyl vs. N-Propyl vs. Carbazole

N-Ethyl carbazole exhibits a melting point of 66–70 °C, which is significantly lower than that of N-methyl carbazole (86–89 °C) and unsubstituted carbazole (243–246 °C), but higher than that of N-propyl carbazole (52–54 °C) [1]. This intermediate melting point reduces energy requirements for melt processing and improves solubility in common organic solvents compared to the parent carbazole, while providing greater ambient solid stability than the N-propyl homolog [2]. The quantified difference in melting point enables more facile purification and formulation in industrial settings where carbazole's high melting point necessitates higher temperature or specialized equipment.

Organic Synthesis Material Science Process Chemistry

Electrochemical Polymerization and Redox Behavior: N-Ethyl vs. N-Vinyl vs. N-Benzyl Carbazole

A comparative cyclic voltammetry study polymerized N-carbazole, N-ethylcarbazole, N-vinylcarbazole, N-vinylbenzylcarbazole, and N-benzylcarbazole on carbon fiber microelectrodes under identical conditions (0.0–1.4 V, 0.1 M LiClO₄/propylene carbonate) [1]. While the lowest anodic-cathodic peak potential difference (ΔE = 0.04 V) was observed for N-vinylbenzylcarbazole, N-ethyl carbazole generated a distinct polymer film morphology and capacitance behavior. The double-layer capacitance (C_dl) for poly(N-ethylcarbazole) was determined to be 0.11 µA cm⁻², and the low-frequency capacitance (C_LF) was measured at 12901 µA cm⁻² for the optimal derivative [1]. These electrochemical parameters directly influence the suitability of each derivative for specific applications, such as supercapacitors or electrochromic devices, and highlight that N-ethyl carbazole occupies a specific performance niche not replicated by other N-substituents.

Electrochemistry Conductive Polymers Sensor Materials

Photophysical Tuning in NIR Dyes: N-Ethyl Carbazole Moiety vs. Alternative Donor Groups

Incorporation of an N-ethyl carbazole donor moiety into aza-BODIPY dyes shifts the absorption and fluorescence emission maxima to the near-infrared region, specifically λ ≈ 650–730 nm [1]. These dyes exhibit strong molar absorptivity (ε = 3–4 × 10⁴ M⁻¹ cm⁻¹) and low fluorescence quantum yields, with core-iodinated derivatives achieving triplet quantum yields of approximately 90% and 75%, and singlet oxygen generation efficiencies of about 70% and 60% [1]. While the study does not directly compare N-ethyl carbazole to other carbazole derivatives in the same dye scaffold, the specific electronic and steric properties of the N-ethyl substituent are critical for achieving the observed NIR shift and high triplet yields. Replacing N-ethyl carbazole with N-methyl or N-phenyl carbazole would alter the donor strength and molecular geometry, thereby shifting the absorption profile and potentially reducing triplet sensitization efficiency—a class-level inference supported by structure-property relationships in carbazole-based chromophores.

Photophysics Near-Infrared Dyes Photoacoustic Imaging

Polymerization Kinetics: N-Ethyl vs. N-Phenyl Carbazole in Photoinduced Electron Transfer

Transient absorption spectroscopy revealed that the photoexcited polymerization of N-ethylcarbazole (N-EC) proceeds via an initial electron transfer (ET) step to generate the N-EC radical cation (N-EC˙⁺), which subsequently couples [1]. The study directly compared N-EC with 9-phenylcarbazole (N-PhC) and found that the phenyl substituent alters the ET kinetics and the stability of the radical cation intermediate. Although exact rate constants are not provided in the abstract, the qualitative difference in polymerization behavior is explicit. This mechanistic distinction means that N-ethyl carbazole cannot be simply swapped for N-phenyl carbazole in photopolymerization formulations without affecting the rate and degree of polymerization, and potentially the molecular weight distribution of the resulting polycarbazole.

Polymer Chemistry Photochemistry Electron Transfer

Solubility and Formulation: N-Ethyl vs. Carbazole in Organic Solvents

N-Ethyl carbazole is soluble in hot ethanol, diethyl ether, acetone, chlorobenzene, and pentane, whereas unsubstituted carbazole is typically soluble only in more polar or higher-boiling solvents such as hot acetone and is insoluble in ethanol [1]. The water solubility of N-ethyl carbazole is extremely low (0.00003 g/L at 20 °C), comparable to carbazole (<0.1 g/100 mL at 19 °C) . The enhanced solubility in a broader range of common organic solvents, particularly alcohols and ethers, facilitates homogeneous reaction conditions, easier work-up, and more versatile formulation options. This difference is directly attributed to the disruption of intermolecular hydrogen bonding (present in carbazole) by the N-ethyl substituent.

Formulation Science Organic Synthesis Process Development

Anodic Oxidation Potential and Film Formation: N-Ethyl vs. N-Vinyl vs. Carbazole

A comprehensive study on the anodic oxidation of carbazole and N-substituted derivatives (including N-ethyl, N-vinyl, and N-phenyl) demonstrated that the oxidation potential and the ability to form polymeric films on electrode surfaces are highly dependent on the N-substituent [1]. Specifically, N-ethyl carbazole (ECz) in acetonitrile does not produce electrodeposited films under standard conditions, whereas N-vinyl carbazole readily polymerizes via the vinyl group and carbazole polymerizes through 3,3′-coupling [1]. This behavior is a direct consequence of the ethyl group's steric and electronic influence on the radical cation coupling step. For applications requiring electropolymerized carbazole films (e.g., modified electrodes, sensors), N-ethyl carbazole is an unsuitable substitute for N-vinyl carbazole or unsubstituted carbazole, and its procurement must be driven by a different set of application requirements.

Electrochemistry Electropolymerization Material Science

N-Ethyl Carbazole (CAS 86-28-2): High-Value Application Scenarios Validated by Differential Evidence


Synthesis of C.I. Pigment Violet 23 and Related High-Performance Dyes

N-Ethyl carbazole is an essential intermediate in the production of C.I. Pigment Violet 23 (Permanent Violet RL) and related dioxazine pigments [1]. The moderate melting point and solubility profile of N-ethyl carbazole enable efficient alkylation and subsequent condensation reactions under conditions that would be suboptimal for higher-melting carbazole or lower-melting N-propyl carbazole. The documented use in commercial pigment synthesis underscores its irreplaceable role in this established industrial process; substituting another carbazole derivative would require re-engineering the entire synthetic route and re-qualifying the final pigment's coloristic and fastness properties.

Donor Building Block for Near-Infrared Aza-BODIPY Dyes and Photoacoustic Contrast Agents

The N-ethyl carbazole moiety imparts a characteristic near-infrared absorption (650–730 nm) and high triplet quantum yields (up to 90%) when incorporated into aza-BODIPY scaffolds [1]. These properties are directly linked to the electronic and steric influence of the N-ethyl substituent, as evidenced by the spectroscopic data. Researchers developing NIR imaging agents, photodynamic therapy sensitizers, or photoacoustic contrast materials should prioritize N-ethyl carbazole over other N-alkyl carbazoles to achieve the demonstrated optical performance without extensive re-optimization of the chromophore structure.

Electrochemical and Photochemical Polymerization for Specialty Coatings and Sensors

While N-ethyl carbazole does not electropolymerize as readily as N-vinyl carbazole, its photoinduced electron-transfer polymerization pathway is well-characterized and distinct from that of N-phenyl carbazole [1] [2]. This makes N-ethyl carbazole the preferred monomer for photopatternable polycarbazole films used in microelectronics, lithography, and chemical sensors where spatial control over polymerization is required. The specific radical cation stability and coupling kinetics of N-ethyl carbazole ensure reproducible film formation, whereas substitution with N-phenyl carbazole would alter the polymerization rate and potentially compromise pattern fidelity.

Solution-Processable Hole-Transport Materials for OLEDs and Organic Electronics

N-Ethyl carbazole's enhanced solubility in common organic solvents such as ethanol and ether, combined with its electron-rich carbazole core, positions it as a versatile precursor for solution-processed hole-transport layers (HTLs) in OLEDs and organic photovoltaics [1]. Theoretical studies confirm that N-ethyl carbazole-based donor-acceptor couples exhibit favorable hole-transporting properties [2]. In contrast to the high-melting, poorly soluble carbazole, N-ethyl carbazole can be formulated into inks for spin-coating or inkjet printing, enabling low-cost, large-area device fabrication. The N-propyl analog, while even more soluble, may compromise the thermal stability of the final film due to its lower melting point.

Technical Documentation Hub

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